5-Deoxystrigol 5-Deoxystrigol 5-Deoxystrigol is a strigolactone and an indenofuran.
Brand Name: Vulcanchem
CAS No.: 151716-18-6
VCID: VC0559857
InChI: InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1
SMILES: CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol

5-Deoxystrigol

CAS No.: 151716-18-6

Cat. No.: VC0559857

Molecular Formula: C19H22O5

Molecular Weight: 330.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Deoxystrigol - 151716-18-6

CAS No. 151716-18-6
Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
IUPAC Name (3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one
Standard InChI InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1
Standard InChI Key QXTUQXRFEBHUBA-DYLOANJQSA-N
Isomeric SMILES CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C
SMILES CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C
Canonical SMILES CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C

PropertyValue
Chemical FormulaC₁₉H₂₂O₅
Molecular Weight330.38 g/mol
CAS Number151716-18-6
IUPAC Name(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one
Alternative Names(+)-5-deoxystrigol, 5DS
ClassificationStrigolactone, Plant hormone
StructureTricyclic lactone (ABC rings) connected to a methylfuranone (D ring) via an enol ether bridge

Stereochemistry and Structural Elucidation

The stereochemistry of 5-deoxystrigol has been a subject of significant research interest. Studies have confirmed the existence of four stereoisomers of 5-deoxystrigol, with their absolute configurations established through various analytical techniques, including X-ray crystallography . This structural elucidation has been crucial for understanding the relationship between stereochemistry and biological activity among strigolactones.

Research published in 2016 addressed ambiguities regarding the stereochemistry of 5-deoxystrigol isomers. The investigators synthesized all four enantiopure stereoisomers and confirmed their structures through X-ray analysis, thereby securing the configuration of all four isomers . Previously, the stereochemistry of these compounds had been based on empirical rules for circular dichroism (CD) spectra, but the X-ray crystallographic evidence provided unambiguous confirmation of their three-dimensional structures.

The stereochemical features of 5-deoxystrigol are particularly important because they directly influence the compound's biological activities, including its ability to stimulate seed germination in parasitic plants and promote hyphal branching in arbuscular mycorrhizal fungi.

Biological Functions

5-Deoxystrigol serves multiple important biological functions in plants, functioning both as an endogenous plant hormone and as a rhizosphere signaling molecule. As a plant hormone, it influences various developmental processes, including root and shoot branching, leaf shape, and senescence .

Rhizosphere Signaling Functions

In the rhizosphere, 5-deoxystrigol serves as an important signaling molecule mediating plant interactions with both beneficial and parasitic organisms. It is recognized as one of the most potent commercially available germination stimulants for Striga, a parasitic weed that causes significant agricultural damage . This property has implications for both agricultural challenges and potential control strategies for parasitic weeds.

Additionally, 5-deoxystrigol induces hyphal branching in arbuscular mycorrhizal (AM) fungi, which is essential for establishing symbiotic relationships between plants and these beneficial fungi . This function highlights the dual nature of strigolactones as molecules that can promote beneficial symbiotic relationships while also potentially increasing plant vulnerability to parasitic organisms.

Biosynthesis and Metabolism

5-Deoxystrigol occupies a pivotal position in strigolactone biosynthesis, serving as a precursor for several other strigolactone compounds. Research has demonstrated that 5-deoxystrigol undergoes various hydroxylation reactions to form other strigolactones, including strigol and sorgomol.

Bioconversion to Hydroxylated Strigolactones

Multiple studies have confirmed that 5-deoxystrigol serves as a biosynthetic precursor that can be converted to hydroxylated strigolactones through specific enzymatic processes. Research using stable isotope-labeled substrates has demonstrated that 5-deoxystrigol is stereoselectively converted to different hydroxylated derivatives depending on the plant species .

Plant SpeciesScientific NameBioconversion Product
SorghumSorghum bicolorSorgomol
CottonGossypium hirsutumStrigol
Chinese milk vetchAstragalus sinicusSorgomol

Experiments involving deuterium-labeled 5-deoxystrigol administered to hydroponically grown sorghum plants revealed that this compound is absorbed by the roots, converted to sorgomol, and subsequently exuded from the roots . Similarly, studies with cotton plants demonstrated the conversion of 5-deoxystrigol to strigol . These findings confirm that 5-deoxystrigol serves as a biosynthetic intermediate in strigolactone metabolism across multiple plant species.

Enzymatic Mechanisms

The bioconversion of 5-deoxystrigol to hydroxylated derivatives appears to involve cytochrome P450 enzymes. Research has shown that the conversion of 5-deoxystrigol to sorgomol in sorghum is inhibited by uniconazole-P, which indicates the involvement of cytochrome P450 in the hydroxylation process . This suggests that specific P450 enzymes catalyze the stereoselective hydroxylation of 5-deoxystrigol at different positions to produce various hydroxylated strigolactones.

The conversion of 5-deoxystrigol to sorgomol specifically involves hydroxylation at the C-9 position, providing experimental evidence for the postulated biogenetic scheme for strigolactone formation . These findings contribute to our understanding of the biosynthetic pathways that generate the diverse array of naturally occurring strigolactones.

Research Methods and Analysis Techniques

The study of 5-deoxystrigol has necessitated the development and application of sophisticated analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) has been particularly important for detecting and quantifying 5-deoxystrigol and its metabolites in plant tissues and root exudates.

Analytical Approaches for 5-Deoxystrigol Detection

Researchers have employed LC-MS/MS to analyze the presence of 5-deoxystrigol in various plant species and to track its conversion to other strigolactones . These techniques have enabled the detection of even trace amounts of strigolactones in complex biological matrices, facilitating detailed studies of strigolactone biosynthesis and metabolism.

In addition to chromatography and mass spectrometry, structural characterization of 5-deoxystrigol and its derivatives has employed techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . X-ray analysis has been particularly valuable for confirming the absolute configurations of 5-deoxystrigol stereoisomers, providing unambiguous structural information that clarifies previously ambiguous stereochemical assignments.

Significance and Applications

5-Deoxystrigol holds significant importance in both basic research and potential agricultural applications. As one of the simplest canonical strigolactones, it serves as a model compound for understanding strigolactone structure-activity relationships and biosynthetic pathways.

Research Significance

The study of 5-deoxystrigol has contributed substantially to our understanding of strigolactone biosynthesis and the relationships between different strigolactone compounds. Research on 5-deoxystrigol has helped elucidate the biosynthetic pathways leading to more complex strigolactones, providing insights into plant hormone metabolism and signaling mechanisms .

Furthermore, investigations into the stereochemistry of 5-deoxystrigol have advanced our understanding of the importance of three-dimensional structure in determining biological activity among plant hormones . This knowledge contributes to the broader field of structure-activity relationships in plant biochemistry.

Agricultural Implications

The role of 5-deoxystrigol in stimulating parasitic weed germination has implications for agricultural challenges posed by parasitic weeds such as Striga . Understanding the structure and activity of 5-deoxystrigol could potentially inform strategies for controlling these agricultural pests.

Conversely, the function of 5-deoxystrigol in promoting beneficial plant-fungal symbioses suggests potential applications in enhancing plant nutrient acquisition through arbuscular mycorrhizal associations . This dual role highlights the complex nature of strigolactones as molecules that mediate various plant interactions in the rhizosphere.

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